molecular formula C12H14Cl2N2O B6332269 1-(2,4-Dichlorobenzoyl)-2-methylpiperazine CAS No. 1240577-19-8

1-(2,4-Dichlorobenzoyl)-2-methylpiperazine

Cat. No.: B6332269
CAS No.: 1240577-19-8
M. Wt: 273.15 g/mol
InChI Key: AKJXQMCDSIZPHF-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzoyl)-2-methylpiperazine is a chemical compound characterized by the presence of a dichlorobenzoyl group attached to a methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzoyl)-2-methylpiperazine typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of 2,4-dichlorobenzoyl chloride, a key intermediate, involves the catalytic reaction of 2,4-dichlorobenzotrichloride with carboxylic acid. This method is advantageous due to its clean production environment and the recyclability of the catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzoyl)-2-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a dichlorobenzoyl group and a methylpiperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c1-8-7-15-4-5-16(8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJXQMCDSIZPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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